molecular formula C8H3Cl2F5O2 B14054952 1,2-Dichloro-3-difluoromethoxy-6-(trifluoromethoxy)benzene

1,2-Dichloro-3-difluoromethoxy-6-(trifluoromethoxy)benzene

Katalognummer: B14054952
Molekulargewicht: 297.00 g/mol
InChI-Schlüssel: XYZNDPZIPFRFBJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dichloro-3-difluoromethoxy-6-(trifluoromethoxy)benzene typically involves multiple steps, starting from a suitable benzene derivativeSpecific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and nucleophilic substitution processes. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of high-purity this compound .

Analyse Chemischer Reaktionen

Types of Reactions

1,2-Dichloro-3-difluoromethoxy-6-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .

Major Products

The major products formed from these reactions include various substituted benzene derivatives, which can be further utilized in different chemical processes .

Wissenschaftliche Forschungsanwendungen

1,2-Dichloro-3-difluoromethoxy-6-(trifluoromethoxy)benzene has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1,2-Dichloro-3-difluoromethoxy-6-(trifluoromethoxy)benzene involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The compound’s unique structure allows it to engage in specific pathways, making it a valuable tool in research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,2-Dichloro-3-difluoromethoxy-6-(trifluoromethoxy)benzene stands out due to its unique combination of chloro, fluoro, and methoxy groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound in various applications.

Eigenschaften

Molekularformel

C8H3Cl2F5O2

Molekulargewicht

297.00 g/mol

IUPAC-Name

2,3-dichloro-1-(difluoromethoxy)-4-(trifluoromethoxy)benzene

InChI

InChI=1S/C8H3Cl2F5O2/c9-5-3(16-7(11)12)1-2-4(6(5)10)17-8(13,14)15/h1-2,7H

InChI-Schlüssel

XYZNDPZIPFRFBJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1OC(F)F)Cl)Cl)OC(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.